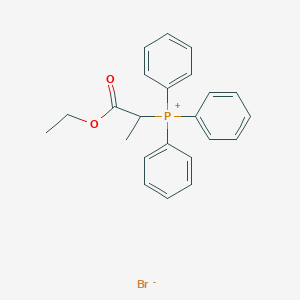
3,4-Difluorostyrene
Overview
Description
3,4-Difluorostyrene (3,4-DFS) is a synthetic compound with a wide range of applications in both industrial and scientific research settings. It is a derivative of styrene, a colorless liquid with a sweet, aromatic odor that is used in the production of polystyrene plastics, synthetic rubber and other polymers. 3,4-DFS is a colorless liquid with a sweet, pungent odor and is used as an intermediate in the production of polymers and other compounds. It is also used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
Cobalt(III)-Catalyzed Alkenylation of Arenes
A study by Kong, Zhou, and Li (2016) in "Organic Letters" described a cobalt(III)-catalyzed α-fluoroalkenylation of arenes using gem-difluorostyrenes, offering a method to access monofluoroalkenes with excellent Z selectivity (Kong, Zhou, & Li, 2016).
Synthesis of Ring-fluorinated Isoquinoline and Quinoline
Ichikawa et al. (2003) in "Organic Letters" demonstrated that o-cyano-beta,beta-difluorostyrenes can be used to synthesize 3-fluoroisoquinolines and 3-fluoroquinolines through intramolecular cyclization, contributing to the field of heterocyclic chemistry (Ichikawa et al., 2003).
Conformational Study in Fluoroprolines
Hofman et al. (2018) in "Chemical Communications" explored the conformational effects of monofluorination in prolines, where 3,4-difluoroproline was used as a probe for fluorine NMR studies, highlighting its importance in structural biology (Hofman et al., 2018).
Synthesis of 2-fluorinated Heterocyclic Systems
Research by Ichikawa et al. (1997) in "Chemical Communications" showed that β,β-difluorostyrenes could be used to synthesize 2-fluorinated indoles, benzo[b]furans, and benzo[b]thiophenes, providing a method for creating fluorinated heterocycles (Ichikawa et al., 1997).
Synthesis of 3-Fluorinated Isochromenes and Isothiochromenes
Wada et al. (2001) in the "Bulletin of the Chemical Society of Japan" used β,β-difluorostyrenes to synthesize 3-fluoroisochromenes and 3-fluoroisothiochromenes, important for the development of novel organic compounds (Wada et al., 2001).
Structural and Physicochemical Properties of 3,4-difluoroaniline
Kose, Karabacak, and Atac (2015) in "Spectrochimica Acta Part A" conducted a comprehensive study on 3,4-difluoroaniline, a closely related molecule, using various spectroscopic techniques, which is relevant for understanding the properties of similar fluorinated compounds (Kose, Karabacak, & Atac, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
3,4-Difluorostyrene is a building block used in the synthesis of various chemical compounds . .
Mode of Action
It is primarily used as a building block in chemical synthesis .
Biochemical Pathways
This compound has been used to prepare pyrazole derivatives as JNK inhibitors . The JNK pathway is involved in various cellular processes, including inflammation, apoptosis, and cell differentiation . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to store this compound at 2-8°C . .
Properties
IUPAC Name |
4-ethenyl-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKZWIGZODEBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607963 | |
| Record name | 4-Ethenyl-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-03-8 | |
| Record name | 4-Ethenyl-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIFLUOROSTYRENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using biocatalysis for synthesizing the cyclopropane precursor of ticagrelor compared to traditional chemical methods?
A1: Traditional chemical synthesis of ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate, a key cyclopropane intermediate for ticagrelor, often involves multiple steps and can be inefficient. [] Biocatalysis, specifically utilizing engineered enzymes, offers a more sustainable and efficient alternative. [] Researchers successfully engineered the truncated globin from Bacillus subtilis to catalyze the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate. [] This enzymatic approach achieved a high yield (79%) of the desired product with excellent diastereoselectivity (>99% dr) and enantioselectivity (98% ee) in a single step. [] This highlights the potential of biocatalysis for greener and more selective synthesis of pharmaceutical intermediates.
Q2: Can you describe a novel synthetic route for producing (1R,2S)-1-cyano-2-(3,4-difluorophenyl)cyclopropane that avoids using chiral starting materials?
A2: A new synthetic pathway for (1R,2S)-1-cyano-2-(3,4-difluorophenyl)cyclopropane utilizes a two-step process. [] First, this compound reacts with hydrogen peroxide in the presence of (S)-(+)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate as a catalyst to yield (2S)-2-(3,4-difluorophenyl)ethylene oxide. [] This intermediate then reacts with diethyl cyanomethylphosphonate in 1,4-dioxane under alkaline conditions to produce the desired (1R,2S)-1-cyano-2-(3,4-difluorophenyl)cyclopropane. [] This method bypasses the need for expensive chiral starting materials, leading to a more cost-effective process with high overall yield and excellent three-dimensional selectivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)

![5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50017.png)







